molecular formula C8H7N3O3 B2618441 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 862273-50-5

4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B2618441
CAS No.: 862273-50-5
M. Wt: 193.162
InChI Key: VQQRFSOPXLAILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS: 862273-50-5) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at position 4, a keto group at position 3, and a carboxylic acid moiety at position 6 (Figure 1).

The compound is primarily utilized as a research chemical, with applications in drug discovery for conditions like cystic fibrosis and autoimmune diseases, as suggested by its structural similarity to patented pyrazolopyridine derivatives .

Properties

IUPAC Name

4-methyl-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-3-2-4(8(13)14)9-6-5(3)7(12)11-10-6/h2H,1H3,(H,13,14)(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQRFSOPXLAILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method is the reaction of 4-amino-pyrazoles with methyl cyanoacetate under acidic or neutral conditions to form the corresponding pyrazolopyridine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at position C3 and electrophilic substitution at the pyridine ring. Key examples include:

  • Diazotization : Reaction with NaNO₂/HCl under controlled temperatures (−5°C to 0°C) introduces bromine or nitro groups at position C6, yielding intermediates for further functionalization .

  • Halogenation : Bromine substitution at C6 occurs via electrophilic aromatic substitution, producing 6-bromo derivatives used in cross-coupling reactions .

Condensation Reactions

The carboxylic acid and ketone groups participate in condensation with nucleophiles:

  • Amide Formation : Reacts with hydrazines to form carbohydrazides (e.g., 46a with phenyl isothiocyanate in EtOH, 89% yield) .

  • Schiff Base Synthesis : Condensation with aldehydes/ketones (e.g., 8a–f ) in ethanol catalyzed by piperidine forms hydrazone derivatives .

ReactantProductYieldConditions
Phenyl isothiocyanate2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenylhydrazine-1-carbothioamide (6a )89%Refluxing EtOH, 8 h
Allyl isothiocyanateAllyl-substituted hydrazine-carbothioamide (6b )70%Refluxing EtOH, 10 h

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Pyrazolone Formation : Reaction with diethyl acetylenedicarboxylate in toluene yields pyrazolone derivatives (13 , 90% yield) .

  • Curtius Rearrangement : Treatment with ethyl 2-cyanoacetate and piperidine forms cyanoester derivatives (11 , 65% yield) via intermediate isocyanate formation .

Oxidation and Reduction

  • Oxidation : The methyl group at C4 can be oxidized to a carboxyl group under strong oxidizing agents (e.g., KMnO₄), modifying solubility and reactivity .

  • Reduction : The ketone at C3 is reducible to a hydroxyl group using NaBH₄, altering hydrogen-bonding capacity.

Nucleophilic Additions

The α,β-unsaturated ketone system enables Michael additions:

  • Thiol Addition : Reacts with thiophenols in basic conditions to form sulfur-containing adducts .

  • Amine Addition : Primary amines add to the ketone, generating imine derivatives under anhydrous conditions .

Esterification and Decarboxylation

  • Esterification : The carboxylic acid group forms ethyl esters (e.g., with H₂SO₄/EtOH), enhancing lipophilicity for pharmaceutical applications .

  • Decarboxylation : Heating in quinoline removes CO₂, yielding 4-methyl-1H-pyrazolo[3,4-b]pyridin-3-one, a scaffold for agrochemicals .

Metal-Complexation

The compound acts as a ligand for transition metals:

  • Cu(II) Complexes : Binds Cu²⁺ via the pyridine N and carboxylate O, forming complexes with enhanced antimicrobial activity (MIC: 8–16 µg/mL against S. aureus).

Reaction Mechanism Insights

  • Cyclization Pathways : Acidic conditions promote pyrazolo-pyridine ring closure via intramolecular dehydrative cyclization .

  • Regioselectivity : Solvent polarity influences tautomerism; nonpolar solvents favor 1H-tautomers, while polar solvents stabilize 2H-forms .

Key Synthetic Routes

StepReactantsConditionsProductYield
14-Aminopyrazole + methyl cyanoacetateReflux, piperidinePyrazolo[3,4-b]pyridine-6-carboxylate85%
2Carboxylate derivative + hydrazine hydrateEtOH, 5 hPyrazolo[3,4-b]pyridine-5-carbohydrazide (4 )90%

This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling the development of antimicrobial, anticancer, and enzyme-inhibiting agents .

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations (oxidation, reduction, and substitution) makes it versatile for creating derivatives with tailored properties.

Biological Applications

  • Nucleic Acid Interactions : Due to its structural similarity to purine bases, it is studied for its potential to interact with DNA and RNA, influencing nucleic acid functions.
  • Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. This mechanism is crucial in drug design where enzyme inhibition is a therapeutic target.

Pharmaceutical Development

Recent studies have highlighted the compound's potential in developing new pharmaceuticals:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low concentrations, suggesting its potential use in developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

In another study focusing on its anticancer properties, the compound was tested against several cancer cell lines including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Cell LineIC₅₀ (µM)
K56215
MCF-720

Mechanism of Action

The mechanism of action of 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its structural similarity to purine bases allows it to interact with nucleic acids, potentially disrupting DNA and RNA functions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse bioactivities depending on substituent positions and functional groups. Key analogs include:

Compound Name Substituents (Positions) Key Functional Differences Applications/Activities
Target Compound (CAS: 862273-50-5) -CH₃ (C4), -COOH (C6), -O (C3) High lipophilicity due to methyl group Research chemical, potential CFTR corrector
Apixaban (BMS-562247) -Ph (N1), -CONH₂ (C3), -O (C7) Bulky 4-methoxyphenyl and piperidinyl Factor Xa inhibitor (anticoagulant)
GLPG2737 -Ph (C4), -COOH (C6) Phenyl substituent at C4 CFTR corrector for cystic fibrosis
Pyrazolo[3,4-b]pyridine-4-carboxylic acids -COOH (C4), variable aryl groups Carboxylic acid at C4 vs. C6 Antibacterial, antitumor agents
6-Cyclopropyl-1-methyl analog -Cyclopropyl (C6), -COOH (C4) Cyclopropyl enhances metabolic stability Undisclosed (structural study)
2-{6-Hydroxy-...}acetic acid -OH (C6), -CH₂COOH (C5) Hydroxy and acetic acid side chain Probable enzyme inhibition

Key Observations :

  • Position of Carboxylic Acid : Derivatives with -COOH at C6 (target compound, GLPG2737) show distinct pharmacokinetic profiles compared to C4 analogs. For example, GLPG2737's C6-COOH and C4-Ph groups enhance binding to CFTR protein , while C4-COOH analogs (e.g., 4a,b) demonstrate antibacterial activity due to improved membrane interaction .
  • Substituent Bulk : Apixaban’s 4-methoxyphenyl and piperidinyl groups increase steric hindrance, optimizing selectivity for Factor Xa . In contrast, the target compound’s smaller methyl group may favor penetration into hydrophobic binding pockets.
  • Synthetic Flexibility : The target compound is synthesized via modified Doebner-type reactions using acetic acid instead of DMF, achieving 54–75% yields . Ionic liquid-mediated syntheses (e.g., [bmim][BF₄]) are employed for nitrile-substituted analogs .

Physicochemical Properties

  • Solubility : The target compound’s -COOH group improves aqueous solubility (logP ~1.2) compared to nitrile-substituted analogs (logP ~2.5) .
  • Thermal Stability : Pyrazolopyridines with electron-withdrawing groups (e.g., -CN, -COOH) exhibit higher melting points (>250°C) due to intermolecular hydrogen bonding .

Biological Activity

4-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS No. 862273-50-5) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H7N3O3C_8H_7N_3O_3, with a molecular weight of 193.15 g/mol. The compound is characterized by a unique pyrazolo-pyridine structure, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. A study demonstrated that compounds in this class showed efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Migration : It reduces the migratory ability of cancer cells, potentially preventing metastasis.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways. For instance:

  • Cyclooxygenase Inhibition : It exhibits inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This suggests potential anti-inflammatory applications.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives of pyrazolo[3,4-b]pyridine against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific functional groups exhibited enhanced activity compared to others.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AHighModerate
Compound BModerateHigh
4-Methyl CompoundHighHigh

Study 2: Anticancer Mechanisms

In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107025
503060

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via multi-step cyclocondensation reactions. A general approach involves:

  • Step 1: Formation of the pyrazolo-pyridine core through condensation of substituted pyrazole precursors with ketones or aldehydes under acidic conditions.
  • Step 2: Introduction of the carboxylic acid group via hydrolysis of ester intermediates using NaOH/EtOH or LiOH/H₂O.
  • Step 3: Purification via recrystallization (e.g., using ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
    Key Data: describes a related synthesis yielding 94% purity, confirmed by LCMS (M+1: 311.1) and HPLC (97.34% purity).

Basic: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:
Structural confirmation relies on:

  • 1H NMR Spectroscopy: Proton environments are analyzed (e.g., aromatic protons at δ 8.69 ppm, methyl groups at δ 2.56 ppm in DMSO-d₆) .
  • LCMS/HRMS: Validates molecular weight (e.g., ESIMS m/z 311.1 for M+1) .
  • HPLC: Assesses purity (>97% in ).
  • X-ray Crystallography: For unambiguous confirmation (e.g., bond angles and lengths reported in for a related pyrazolo-pyridine derivative).

Advanced: How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening: Use Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Solvent/Base Selection: Polar aprotic solvents (DMF, DMSO) with K₂CO₃ or Cs₂CO₃ enhance nucleophilicity in SNAr reactions .
  • Temperature Control: Reactions at 80–100°C improve kinetics without decomposition (e.g., amide formation in ).
    Data Contradictions: notes varying yields (e.g., 70–94%) depending on steric hindrance; TLC monitoring is critical.

Advanced: How should researchers resolve contradictions in spectral data across studies?

Methodological Answer:
Contradictions arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Deuterated Solvent Comparison: Record NMR in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .
  • Tautomer Analysis: DFT calculations or variable-temperature NMR to study keto-enol equilibria in the pyridone ring .
  • Impurity Profiling: Use LCMS with high-resolution mass spectrometry to detect byproducts (e.g., ’s 94.77% LCMS purity).

Advanced: What experimental designs are recommended for studying this compound’s biological activity?

Methodological Answer:
For mechanistic studies (e.g., anticancer activity):

  • Autophagy Assays: LC3-II/LC3-I ratio via western blotting ( used this for mTOR/p70S6K inhibition).
  • Cellular Viability: MTT assays on cancer cell lines (e.g., prostate cancer PC-3 cells, IC₅₀ determination).
  • Molecular Docking: Simulate binding to mTOR using PyMOL or AutoDock (align with ’s findings).
    Key Data: reports anti-proliferative effects via autophagy induction, validated by Western blot (mTOR inhibition).

Advanced: How can derivatization improve the compound’s physicochemical properties?

Methodological Answer:
Derivatization strategies include:

  • Salt Formation: React with HCl or NaOH to enhance solubility (e.g., ’s triazolothiadiazine carboxylic acid salts).
  • Esterification/Amidation: Modify the carboxyl group with methyl esters or amides for better membrane permeability .
  • Halogenation: Introduce chloro/fluoro groups at position 6 to boost bioactivity (e.g., ’s dichloropyrimidine derivatives).

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at 2–8°C in airtight containers ( specifies this for a related pyrazolo-pyridine).
  • Desiccation: Use silica gel to prevent hydrolysis of the carboxylic acid group.
  • Light Protection: Amber vials to avoid photodegradation of the heterocyclic core.

Advanced: How can researchers validate the reproducibility of synthesis protocols?

Methodological Answer:

  • Interlaboratory Validation: Collaborate with independent labs to replicate yields/purity (e.g., ’s 94% yield was reproduced).
  • DoE (Design of Experiments): Use factorial designs to test variables (temperature, catalyst loading) .
  • Benchmarking: Compare with patented routes (e.g., ’s multi-step synthesis for analogous compounds).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.